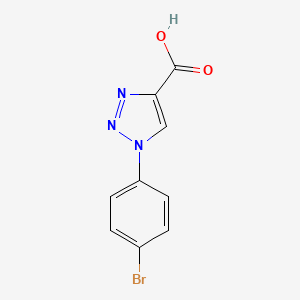
Acide 1-(4-bromophényl)-1H-1,2,3-triazole-4-carboxylique
Vue d'ensemble
Description
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrN3O2 and its molecular weight is 268.07 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale : Agents Antileishmaniens et Antimalariens
Ce composé a montré un potentiel prometteur dans le développement de nouveaux pharmacophores pour des agents antileishmaniens et antimalariens . Les composés portant un pyrazole, comme celui-ci, sont connus pour leurs effets pharmacologiques divers, y compris des activités puissantes contre des maladies telles que la leishmaniose et le paludisme. La capacité du composé à inhiber la croissance des parasites à l'origine de ces maladies en fait un atout précieux dans la recherche en chimie médicinale.
Biochimie : Études d'Inhibition Enzymatiques
En biochimie, les dérivés du composé ont été utilisés pour étudier leurs effets sur l'activité de l'acétylcholinestérase (AchE) et les niveaux de malondialdéhyde (MDA) . Ces études sont cruciales pour comprendre le potentiel neurotoxique des nouveaux composés et leur impact sur les composants cellulaires, ce qui est essentiel pour développer des traitements contre les maladies neurodégénératives.
Science des Matériaux : Dérivés d'Acide Boronique
La similitude structurelle du composé avec les dérivés d'acide boronique le rend pertinent en science des matériaux. Les acides boroniques sont utilisés dans la chimie click dynamique, qui a des applications dans la création de matériaux intelligents capables de répondre aux stimuli environnementaux .
Agriculture : Développement de Pesticides
Bien qu'aucune application directe en agriculture n'ait été trouvée pour ce composé spécifique, ses analogues structurels ont été utilisés dans la synthèse de pesticides. La partie bromophényle est souvent incluse dans la conception de nouveaux produits agrochimiques en raison de son activité biologique potentielle .
Chimie Analytique : Étalons Chromatographiques
Des composés comme l'acide 1-(4-bromophényl)-1H-1,2,3-triazole-4-carboxylique peuvent servir d'étalons en analyse chromatographique. Ils sont utilisés pour calibrer les instruments et valider les méthodes, garantissant une mesure précise de divers analytes dans des mélanges complexes .
Science de l'Environnement : Extraction de Polluants
Des dérivés de ce composé ont été utilisés comme étalons dans l'extraction de polluants à partir d'échantillons environnementaux, tels que les boues . Cette application est essentielle pour surveiller et gérer la pollution environnementale et pour développer des techniques d'extraction plus efficaces.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds containing a 1,2,3-triazole moiety are known for their diverse pharmacological effects . They can interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking .
Biochemical Pathways
For instance, some pyrazole derivatives have been reported to exhibit antioxidant activity, suggesting they may influence pathways related to oxidative stress .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, such as anti-inflammatory, anticonvulsant, and antitumor activities .
Propriétés
IUPAC Name |
1-(4-bromophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTICDBQCZOQKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-52-4 | |
| Record name | 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



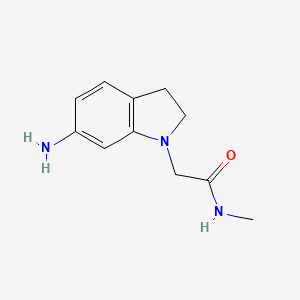

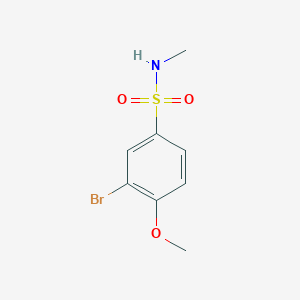

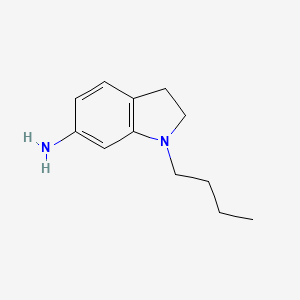
![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)
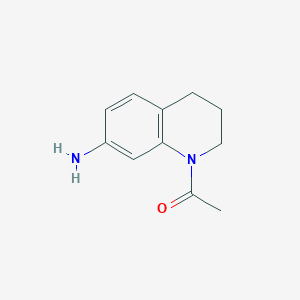

![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)


![3-ethynyl-N-[(pyridin-4-yl)methyl]aniline](/img/structure/B1517178.png)
![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)
